

Application Note: Solid-Phase Extraction of Diisohexyl Phthalate from Water Samples

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Compound of Interest

Compound Name: *Diisohexyl phthalate*

Cat. No.: *B047076*

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Abstract

This application note provides a detailed protocol for the extraction and preconcentration of **Diisohexyl phthalate** (DIHP), a common plasticizer and potential endocrine disruptor, from water samples using solid-phase extraction (SPE). The described method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring who need to quantify trace levels of DIHP. The protocol utilizes a hydrophilic-lipophilic balanced (HLB) polymeric sorbent for efficient extraction, followed by analysis with gas chromatography-mass spectrometry (GC-MS). This method offers high recovery rates, good reproducibility, and low detection limits, making it a robust procedure for the analysis of DIHP in aqueous matrices.

Introduction

Diisohexyl phthalate (DIHP) is a member of the phthalate ester family, widely used as a plasticizer to impart flexibility and durability to various polymer products. Due to its widespread use, DIHP can leach into the environment, contaminating water sources. Concerns over its potential endocrine-disrupting properties have led to increased monitoring of its levels in drinking water and other environmental samples.

Solid-phase extraction (SPE) is a preferred method for the extraction and concentration of organic pollutants like DIHP from water samples.^{[1][2]} It offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved analytical precision.^{[2][3]} The selection of the appropriate sorbent material is crucial for achieving high extraction efficiency.^[1] Polymeric sorbents, such as

hydrophilic-lipophilic balanced (HLB) copolymers, have demonstrated excellent retention for a broad range of analytes, including phthalates, due to their dual retention mechanism.[4]

This application note details an optimized SPE protocol using an HLB sorbent for the extraction of DIHP from water samples, followed by quantitative analysis using GC-MS.

Data Presentation

The following table summarizes the expected quantitative performance data for the solid-phase extraction of various phthalates from water samples using methods analogous to the one described. While specific data for **Diisohexyl Phthalate** (DIHP) is limited in the provided search results, the data for other structurally similar phthalates, such as DEHP and DINP, can serve as a reasonable proxy for expected performance.

Analyte	Sorbent	Elution Solvent	Analytical Method	Recovery (%)	RSD (%)	LOD (µg/L)	LOQ (µg/L)
Dibutyl phthalate (DBP)	Florisil	Ethyl Acetate	GC	98.2 - 110	-	-	25
bis(2-ethylhexyl phthalate (DEHP)	Florisil	Ethyl Acetate	GC	98.2 - 110	-	-	50
Di-n-octyl phthalate (DNOP)	SPE Disk	ACN/DCM	GC-ECD	105.04	9.69	-	-
Diisononyl phthalate (DINP)	SPE Disk	ACN/DCM	GC-ECD	105.56	11.34	-	-

Note: ACN is Acetonitrile, DCM is Dichloromethane, GC is Gas Chromatography, GC-ECD is Gas Chromatography with Electron Capture Detector, RSD is Relative Standard Deviation, LOD is Limit of Detection, and LOQ is Limit of Quantification. Data is compiled from similar studies on phthalate extraction.[2][3]

Experimental Protocols

This section provides a detailed methodology for the solid-phase extraction of **Diisohexyl phthalate** (DIHP) from water samples.

Materials and Reagents

- SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent, 6 mL, 200 mg (or equivalent)
- DIHP Standard: 1000 mg/L in methanol
- Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Ethyl Acetate (pesticide residue grade), Dichloromethane (pesticide residue grade), Hexane (pesticide residue grade)
- Reagents: Ultrapure water, Hydrochloric acid (HCl), Sodium chloride (NaCl)
- Glassware: Volumetric flasks, pipettes, centrifuge tubes (all glassware should be thoroughly rinsed with methanol and hexane to avoid phthalate contamination)[5]
- Equipment: SPE vacuum manifold, nitrogen evaporator, vortex mixer, gas chromatograph with a mass spectrometer (GC-MS)

Sample Preparation

- Collect water samples in pre-cleaned glass bottles.
- If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.
- For preservation, acidify the water sample to a pH between 2 and 4 with hydrochloric acid.

Solid-Phase Extraction (SPE) Protocol

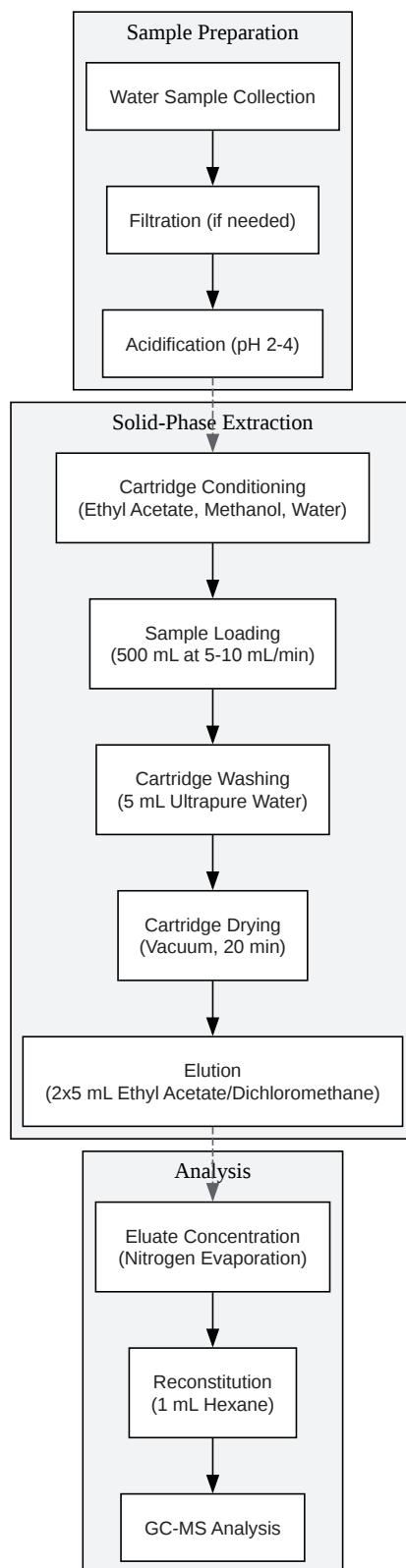
- Cartridge Conditioning:
 - Place the HLB SPE cartridges on the vacuum manifold.
 - Wash the cartridges sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 10 mL of ultrapure water.^[6] Do not allow the cartridge to dry out between conditioning steps.
- Sample Loading:
 - Load 500 mL of the prepared water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
- Cartridge Washing:
 - After loading the entire sample, wash the cartridge with 5 mL of ultrapure water to remove any polar interferences.
 - Dry the cartridge under vacuum for at least 20 minutes to remove residual water.^[4]
- Elution:
 - Place a clean collection tube inside the vacuum manifold.
 - Elute the retained DIHP from the cartridge with two 5 mL aliquots of a 1:1 (v/v) mixture of ethyl acetate and dichloromethane.^[6] Allow the solvent to soak the sorbent for 5 minutes before applying vacuum for each aliquot.
- Eluate Concentration:
 - Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of hexane for GC-MS analysis.^[6]

GC-MS Analysis

- Gas Chromatograph (GC):
 - Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

- Injector Temperature: 290°C
- Oven Program: Start at 100°C (hold for 1 min), ramp to 280°C at 10°C/min, then to 310°C at 5°C/min (hold for 5 min).[5]
- Carrier Gas: Helium at a constant flow of 1 mL/min
- Injection Volume: 1 µL (splitless mode)
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity. The characteristic fragment ion for many phthalates is m/z 149, which can be used for screening.[7] Specific ions for DIHP should be determined from a standard injection.

Mandatory Visualization

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- To cite this document: BenchChem. [Application Note: Solid-Phase Extraction of Diisohexyl Phthalate from Water Samples]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b047076#solid-phase-extraction-of-diisohexyl-phthalate-from-water-samples>

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